7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with the molecular formula C8H9ClF6O2 and a molecular weight of 286.6 g/mol . This compound is characterized by its unique structure, which includes a heptanone backbone with chloro, hydroxy, and trifluoromethyl substituents. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves several steps. One common synthetic route includes the reaction of heptanone derivatives with chlorinating agents and trifluoromethylating reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways . The presence of chloro, hydroxy, and trifluoromethyl groups enhances its reactivity and allows it to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- can be compared with other similar compounds, such as:
4-Heptanone, 2-methyl-: This compound has a similar heptanone backbone but lacks the chloro and trifluoromethyl substituents, making it less reactive.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound contains a trifluoromethyl group but has different substituents and a different backbone structure, leading to different chemical properties and reactivity.
The unique combination of substituents in 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
101913-91-1 |
---|---|
Molekularformel |
C8H9ClF6O2 |
Molekulargewicht |
286.6 g/mol |
IUPAC-Name |
7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C8H9ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h17H,1-4H2 |
InChI-Schlüssel |
ARMZHMFYYMRUOR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Kanonische SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
101913-91-1 | |
Synonyme |
4-HEPTANONE, 7-CHLORO-2-HYDROXY-1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.